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Compound of Interest

Compound Name: Eragidomide

Cat. No.: B606532

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of
Eragidomide (CC-90009), a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase
modulator, in Acute Myeloid Leukemia (AML) xenograft models. The protocols outlined below
are intended to assist in the design and execution of in vivo studies to assess the efficacy and
mechanism of action of Eragidomide.

Introduction to Eragidomide in AML

Eragidomide is a "molecular glue" that induces the proximity of the E3 ubiquitin ligase
substrate receptor Cereblon (CRBN) to the translation termination factor G1 to S phase
transition 1 (GSPT1).[1][2] This induced proximity leads to the ubiquitination and subsequent
proteasomal degradation of GSPT1.[1][2] The depletion of GSPT1 in AML cells triggers a
potent anti-leukemic effect by inducing apoptosis and reducing the engraftment of leukemia
stem cells (LSCs).[1] Preclinical studies have demonstrated that Eragidomide has significant
anti-proliferative activity across a range of AML cell lines and in patient-derived xenograft (PDX)
models.

Mechanism of Action

Eragidomide's primary mechanism of action involves the selective degradation of GSPT1.
This event disrupts protein translation, leading to the activation of the integrated stress
response (ISR) pathway, a key cellular stress response that can lead to apoptosis.
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Caption: Eragidomide-mediated GSPT1 degradation and apoptosis pathway in AML.
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Data Presentation: In Vivo Efficacy of GSPT1
Degraders

The following table summarizes the in vivo anti-tumor activity of a GSPT1 degrader in an AML
xenograft model. While specific public data for Eragidomide's tumor growth inhibition (TGI) is
limited, the data for a similar GSPT1 degrader, LYG-409, in an MV4-11 xenograft model is
presented as a representative example of the expected efficacy.

Xenograft Dosing Tumor Growth

Compound o Reference
Model Schedule Inhibition (TGI)

LYG-409 MV4-11 (AML) 30 mg/kg 94.34%

Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for
AML

This protocol describes the establishment of a subcutaneous xenograft model using the FLT3-
ITD positive AML cell line, MOLM-13.

Materials:

MOLM-13 human AML cell line

e Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

» Sterile Phosphate-Buffered Saline (PBS)

o Matrigel (optional)

o Syringes and needles (27-30 gauge)

o Calipers for tumor measurement
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Procedure:

e Cell Culture: Culture MOLM-13 cells under standard conditions to achieve a sufficient
number of cells for injection. Ensure cells are in the logarithmic growth phase and have high
viability (>95%).

o Cell Preparation:
o Harvest the cells and wash them twice with sterile PBS.
o Resuspend the cell pellet in sterile PBS at a concentration of 1 x 1077 cells/mL.

o For subcutaneous injection, you may mix the cell suspension 1:1 with Matrigel to improve
the tumor take rate.

e Tumor Implantation:
o Anesthetize the mice according to your institution's approved protocols.

o Subcutaneously inject 100 pL of the cell suspension (containing 1 million cells) into the
flank of each mouse.

e Tumor Growth Monitoring:
o Monitor the mice for tumor formation.
o Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
o Calculate tumor volume using the formula: (Length x Width?) / 2.

e Randomization: When tumors reach an average size of 100-200 mms3, randomize the mice
into treatment and control groups.

Protocol 2: Patient-Derived Xenograft (PDX) Model for
AML

This protocol provides a general framework for establishing a PDX model from primary AML
patient samples.
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Materials:

Primary AML patient bone marrow or peripheral blood mononuclear cells

Immunodeficient mice (NSG mice are recommended for better engraftment), 6-8 weeks old

Ficoll-Paque for mononuclear cell isolation

Sterile PBS

Human CD45 antibodies for flow cytometry

Procedure:

Cell Isolation: Isolate mononuclear cells from fresh or cryopreserved primary AML patient
samples using Ficoll-Paque density gradient centrifugation.

Cell Preparation:

o Wash the isolated cells with sterile PBS.

o Resuspend the viable cells in sterile PBS at a concentration of 1-10 x 1076 cells per 100-
200 pL.

Cell Implantation:

o Intravenously inject the cell suspension into each mouse via the tail vein. Sublethal
irradiation of the mice prior to injection can improve engraftment.

Engraftment Monitoring:

o Beginning 3-4 weeks post-injection, periodically collect peripheral blood from the mice.

o Analyze the blood samples for the presence of human CD45+ cells by flow cytometry to
monitor the level of engraftment.

o Engraftment is typically confirmed when human CD45+ cells constitute >1% of the
peripheral blood mononuclear cells.
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» Expansion (Optional): Once engraftment is established, bone marrow from the primary
recipient mice can be harvested and serially transplanted into secondary recipients to
expand the PDX model for larger studies.

Protocol 3: Eragidomide Formulation and Administration

Materials:
o Eragidomide (CC-90009)

e Vehicle components:

o

Dimethyl sulfoxide (DMSO)

[¢]

Polyethylene glycol 300 (PEG300)

Tween 80

[e]

[e]

Sterile Saline (0.9% NacCl)
o Oral gavage needles
Procedure:

e Vehicle Preparation: A recommended vehicle for oral administration of similar small molecule
inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Prepare
the vehicle under sterile conditions.

o Eragidomide Formulation:

[¢]

Dissolve the required amount of Eragidomide in DMSO first.

Add PEG300 and vortex to mix.

[e]

o

Add Tween 80 and vortex to mix.

[¢]

Finally, add the saline to reach the final desired concentration and volume.

e Administration:
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o Administer the formulated Eragidomide or vehicle to the respective groups of mice via
oral gavage.

o The dosing schedule will depend on the specific experimental design but can be based on
previously reported preclinical studies.

Experimental Workflow for Efficacy Studies
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Caption: General experimental workflow for Eragidomide efficacy testing in AML xenograft
models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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